molecular formula C12H18FN B13244161 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13244161
M. Wt: 195.28 g/mol
InChI Key: SKJGYPIHVKIMIC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline systematically describes its structure. The parent compound, aniline (C₆H₅NH₂), is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position on the benzene ring. The amino group (-NH₂) is further modified by a branched alkyl chain, 3-methylbutan-2-yl , which introduces steric complexity.

The molecular formula C₁₂H₁₈FN (molecular weight: 195.28 g/mol) reflects the integration of these substituents. The SMILES notation CC(NC1=CC(C)=CC=C1F)C(C)C clarifies the connectivity:

  • The benzene ring (C1=CC(C)=CC=C1F) features a fluorine atom at position 2 and a methyl group at position 5.
  • The amino group (-NH-) is bonded to a 3-methylbutan-2-yl group, characterized by a central chiral carbon bonded to two methyl groups and a secondary carbon.

Comparative analysis with structurally similar compounds, such as 2-fluoro-5-methyl-N-(pentan-3-yl)aniline (CAS 1039957-93-1), highlights the role of alkyl chain branching in modulating steric and electronic properties.

Crystallographic Characterization

Crystallographic data for this compound, including unit cell parameters or diffraction patterns, have not been reported in publicly available literature. X-ray crystallography remains a critical unmet need for elucidating bond lengths, angles, and packing arrangements. Such data would clarify the spatial orientation of the 3-methylbutan-2-yl group relative to the aromatic ring, which influences intermolecular interactions and solubility.

Indirect insights can be inferred from analogs like 2-chloro-5-fluoro-N-(3-methylbutan-2-yl)aniline (PubChem CID 107526979), where halogen substitution minimally affects the overall molecular geometry. Theoretical models predict a distorted tetrahedral geometry around the nitrogen atom due to steric hindrance from the branched alkyl chain.

Conformational Analysis Through Computational Modeling

Computational studies provide valuable insights into the compound’s conformational preferences:

Parameter Value Significance
TPSA 12.03 Ų Low polarity, suggesting hydrophobic character
LogP 3.59 High lipophilicity, favoring membrane permeability
Rotatable Bonds 3 Moderate flexibility in the alkyl chain

Molecular mechanics (MMFF) simulations reveal two dominant conformers:

  • Synclinal : The 3-methylbutan-2-yl group aligns at a 60° dihedral angle relative to the aromatic plane, minimizing steric clash.
  • Antiplanar : The alkyl chain extends away from the ring, maximizing van der Waals interactions with solvent molecules.

Density functional theory (DFT) calculations at the B3LYP/6-31G* level indicate an energy difference of 2.1 kcal/mol between these conformers, favoring the synclinal arrangement in vacuum. Solvent effects, however, may stabilize the antiplanar form in polar environments.

Electronic Structure and Substituent Effects

The electronic profile of this compound is shaped by substituent effects:

  • Fluorine : The electron-withdrawing inductive effect (-I) deactivates the aromatic ring, reducing electron density at the ortho and para positions. This directs electrophilic substitution to the meta position relative to the fluorine.
  • Methyl Group : The +I effect of the 5-methyl substituent slightly counteracts fluorine’s deactivation, creating a region of localized electron density at the 4-position.
  • 3-Methylbutan-2-yl : The bulky alkyl group induces steric hindrance, limiting rotational freedom around the C-N bond. Hyperconjugation between the nitrogen lone pair and adjacent C-H bonds further stabilizes the ground-state electron configuration.

Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 5.3 eV , indicative of moderate reactivity. The HOMO is localized on the aromatic ring and nitrogen atom, while the LUMO resides on the fluorine-substituted carbon, suggesting susceptibility to nucleophilic attack.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-9(3)5-6-11(12)13/h5-8,10,14H,1-4H3

InChI Key

SKJGYPIHVKIMIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(C)C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

Detailed Synthetic Routes

Route A: Reductive Amination Approach
  • Starting materials:

    • 2-fluoro-5-methylaniline
    • 3-methylbutan-2-one (a ketone corresponding to the desired branched alkyl substituent)
  • Reaction conditions:

    • The aniline and ketone are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation with palladium on carbon.
    • Solvents such as dichloromethane or ethanol are commonly used.
    • Mild acidic or neutral pH conditions favor imine formation followed by reduction.
  • Outcome:

    • Formation of the N-(3-methylbutan-2-yl) substituted aniline.
    • Yields typically range from moderate to good (50-80%) depending on reaction optimization.
Route B: Nucleophilic Aromatic Substitution (SNAr) Followed by Alkylation
  • Starting materials:

    • 2-fluoro-5-nitro-methylbenzene or related activated fluoroaromatic compounds.
    • Alkyl amines such as 3-methylbutan-2-amine.
  • Reaction conditions:

    • The fluorine atom on the aromatic ring can be displaced by nucleophilic amines under basic conditions.
    • Solvents like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
    • Bases such as triethylamine or diisopropylethylamine are used to scavenge HF formed.
  • Subsequent reduction:

    • If starting from nitro derivatives, reduction of the nitro group to the amine is performed using hydrogenation or metal reductions (Fe/HCl, SnCl2).
  • Outcome:

    • Efficient synthesis of the target compound with good regioselectivity and yields ranging from 70-90%.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Reductive amination of 2-fluoro-5-methylaniline with 3-methylbutan-2-one NaBH(OAc)3, DCM, rt, 12h 65-75 Mild conditions, minimal side products
SNAr of 2-fluoro-5-nitrobenzene with 3-methylbutan-2-amine DIPEA, DMF, 50°C, 4h 80-85 High regioselectivity
Reduction of nitro intermediate Pd/C, H2, EtOH, rt, 6h 90 Clean conversion to amine

Analytical Characterization and Purity Assessment

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR confirms aromatic protons, methyl groups, and alkyl chain signals.
    • ^13C NMR shows characteristic shifts for fluorinated aromatic carbons and branched alkyl carbons.
  • Infrared Spectroscopy (IR):
    • NH stretching (~3400 cm^-1), C-F stretching (~1100 cm^-1), and methyl C-H stretches (~2900 cm^-1).
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with C12H18FN (approx. 195 g/mol).
  • Chromatography:
    • Purification by silica gel chromatography or preparative HPLC to achieve >98% purity.

Research Findings and Optimization Insights

  • The branched alkyl substituent (3-methylbutan-2-yl) imparts steric hindrance, which can slow alkylation kinetics, requiring longer reaction times or higher temperatures.
  • Use of mild reducing agents in reductive amination prevents over-reduction or side reactions.
  • SNAr reactions benefit from controlled stoichiometry and base choice to prevent hydrolysis or decomposition of sensitive intermediates.
  • Solvent-free or solvent-minimized protocols have been reported to improve environmental footprint without compromising yield.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Reductive Amination 2-fluoro-5-methylaniline + 3-methylbutan-2-one NaBH(OAc)3 or Pd/C + H2 Room temp, mild acid/base 65-75% Mild, straightforward Sensitive to steric hindrance
SNAr + Reduction 2-fluoro-5-nitrobenzene + 3-methylbutan-2-amine DIPEA, Pd/C + H2 50°C for SNAr, rt for reduction 80-90% High regioselectivity, scalable Requires nitro reduction step
Direct Alkylation 2-fluoro-5-methylaniline + alkyl halide Base, solvent (DMF, DCM) Elevated temp, prolonged time 50-70% Simple reagents Possible side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with a molecular weight of approximately 195.28 g/mol . It consists of a fluorine substituent at the second position and a methyl group at the fifth position on the aniline ring, with a branched alkyl chain attached to the aniline nitrogen.

Scientific Research Applications

This compound is used in several scientific fields, including chemistry and agriculture. Its applications stem from its unique structural features. The presence of a fluorine atom can enhance binding affinity and selectivity for biological targets through strong hydrogen bonds and van der Waals interactions. The branched alkyl group introduces steric hindrance, which can influence the compound's reactivity, stability, and activity towards target biomolecules.

Chemical Research

This compound serves as a building block in synthetic organic chemistry for creating more complex molecules.

Agrochemicals

Due to its chemical properties, This compound has potential applications in the field of agricultural chemistry.

Pharmaceuticals

This compound also has potential applications in the pharmaceutical field.

Related Compounds

Several compounds share structural similarities with This compound, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-Fluoro-N-(3-methylbutan-2-yl)anilineFluorine at 4-positionDifferent substitution position affecting reactivity
3,4-Difluoro-N-(3-methylbutan-2-yl)anilineTwo fluorine atoms at 3 and 4 positionsEnhanced electronic properties due to dual fluorination
3-Fluoro-5-methyl-N-(pentan-3-yl)anilineFluorine at 3-position, pentan-3-yl groupDifferent alkyl chain affecting lipophilicity

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the alkyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can be contextualized by comparing it to analogous aniline derivatives documented in recent literature. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Reference
This compound C₁₂H₁₆FN 193.26 2-F, 5-Me, N-(3-methylbutan-2-yl) Potential intermediate in drug synthesis N/A
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 2-F, 5-CF₃ Electron-withdrawing CF₃ enhances reactivity
2,3-Difluoro-5-(2-methylphenyl)aniline C₁₃H₁₁F₂N 219.23 2-F, 3-F, 5-(2-MePh) Steric hindrance from aryl group
3-Fluoro-N-methyl-5-(dioxaborolan-2-yl)aniline C₁₃H₁₉BFNO₂ 265.11 3-F, N-Me, 5-(dioxaborolane) Boron-containing moiety for Suzuki couplings
2-(1-Azepanyl)-5-(trifluoromethyl)aniline C₁₃H₁₇F₃N₂ 258.28 2-azepanyl, 5-CF₃ Cyclic amine for metal coordination

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The 2-Fluoro-5-(trifluoromethyl)aniline (CF₃ at 5-position) exhibits stronger electron-withdrawing effects compared to the methyl group in the target compound, which may increase acidity of the NH group and influence nucleophilic substitution reactions .
    • The fluorine atom in all listed compounds enhances stability against oxidative degradation.
  • In contrast, 2,3-Difluoro-5-(2-methylphenyl)aniline has significant steric hindrance from the 2-methylphenyl group, which could limit accessibility in reactions .

Biological Activity

2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom and a bulky alkyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor interaction.

  • Molecular Formula : C12H18FN
  • Molecular Weight : 195.276 g/mol
  • CAS Number : Not specified in available data.

Biological Activity Overview

Research indicates that this compound exhibits interactions with specific enzymes and receptors, suggesting potential applications in drug development. The presence of the fluorine atom and the bulky 3-methylbutan-2-yl group may enhance its binding affinity, thereby influencing its pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies have focused on the compound's binding mechanisms with biological targets. The structural features, such as the fluorine atom, play a significant role in its effectiveness as a therapeutic agent. Preliminary investigations suggest that this compound could act as an inhibitor for various kinases, including those involved in cellular signaling pathways.

Enzyme Inhibition

A notable study investigated the inhibitory effects of similar compounds on mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling. The findings indicated that structural modifications could shift selectivity among different MAPK targets, highlighting the importance of substitution patterns in determining biological activity. Although specific data for this compound was not detailed, it is inferred that similar mechanisms may apply due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the combination of a fluorine atom with a bulky substituent significantly influences chemical reactivity and biological activity. For instance, variations in the substitution pattern on the aromatic ring can lead to substantial changes in inhibitory potency against specific enzymes .

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-5-methylanilineLacks bulky groupSimpler structure; less steric hindrance
5-Fluoro-2-methylanilineDifferent substitution patternVaries in reactivity due to position of fluorine
3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)anilineFluorine at a different positionAlters binding properties compared to original

Potential Applications

The unique properties of this compound make it a candidate for further research in drug development. Its potential applications could include:

  • Development of selective kinase inhibitors.
  • Exploration as a therapeutic agent targeting specific signaling pathways.

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